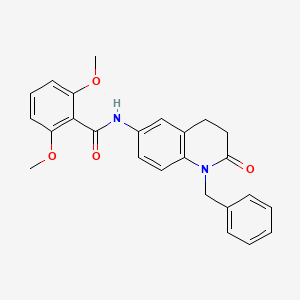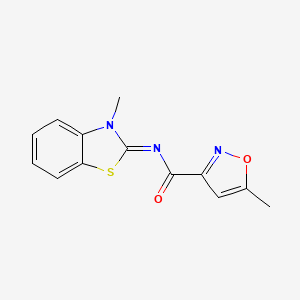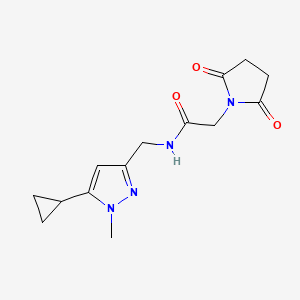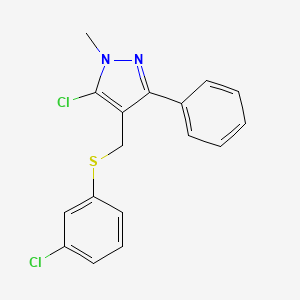
N-(4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)phenyl)acetamide” is a complex organic compound that contains several functional groups and rings, including a pyridazine ring, a piperidine ring, and an acetamide group .
Molecular Structure Analysis
The compound contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom. These rings can participate in various chemical reactions and can influence the compound’s biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and rings. For example, the presence of the polar acetamide group could influence its solubility, while the rings could influence its stability .Applications De Recherche Scientifique
Pharma Market Reflection
- Patents in Pharma : Pyridazino(4,5-b)indole-1-acetamide compounds, closely related to the chemical , have shown a range of activities including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects. This reflects the diverse potential applications in pharmaceuticals (Habernickel, 2002).
Novel Anxiolytics
- Anxiety Treatment : Compounds like N-Phenyl-2-[1-[3-(2-pyridinylethynyl)benzoyl]-4-piperidine]acetamide have demonstrated oral activity in animal models, predictive of clinical efficacy for treating anxiety, showing potential as novel anxiolytics (Kordik et al., 2006).
Clinical Candidates for Disease Treatment
- ACAT Inhibitors : A compound structurally similar to the one has been identified as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT), with potential therapeutic applications in diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Gastroprotective Activity
- Histamine H2 Receptor Antagonists : Related acetamide derivatives have shown gastric anti-secretory and gastroprotective activities, suggesting their potential use in gastroprotective therapies (Hirakawa et al., 1998).
Chemical Synthesis and Applications
- Photochemical Synthesis : Research has explored the photochemical formation of N-arylacetyl lactams from acetamides, indicating the chemical's relevance in synthetic chemistry (Jiang et al., 2013).
- Insecticidal Activity : Pyridine derivatives, including compounds structurally similar to the one , have been studied for their potential as insecticides (Bakhite et al., 2014).
Alzheimer's Disease Treatment
- AChE Inhibitors : Certain pyrazolo[3,4-b]pyridine derivatives, structurally related, have been identified as potent inhibitors of acetylcholinesterase (AChE), suggesting their potential application in treating Alzheimer's disease (Umar et al., 2019).
Additional Applications
- Synthesis of Novel Compounds : Research on the synthesis of novel pyridazin-6(1H)-one derivatives indicates the relevance of these compounds in developing new chemical entities (Gewald et al., 1995).
- Memory Enhancement in Mice : A study on 4-substitued piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide showed its effects on memory enhancement in mice (Li Ming-zhu, 2008).
Orientations Futures
Propriétés
IUPAC Name |
N-[4-(4-pyridazin-3-yloxypiperidine-1-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-13(23)20-15-6-4-14(5-7-15)18(24)22-11-8-16(9-12-22)25-17-3-2-10-19-21-17/h2-7,10,16H,8-9,11-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOFBEFNNMWZAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[(1-methylsulfonylcyclopentyl)methyl]propanamide](/img/structure/B2447186.png)
![1-(3-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2447187.png)
![6-methyl-3-(4-methylphenyl)-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2447189.png)



![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2447195.png)


![N-(1,3-benzothiazol-2-yl)-2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2447202.png)
![N-(2,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2447203.png)


